molecular formula C20H24ClNO5 B11941165 Diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 853312-95-5

Diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11941165
CAS No.: 853312-95-5
M. Wt: 393.9 g/mol
InChI Key: PXUYVVGSRUZRQN-UHFFFAOYSA-N
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Description

Diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a pyridine ring substituted with chloro, methoxy, and ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can modify the ester groups or the aromatic ring.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar structure.

    Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

Diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and ester groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

CAS No.

853312-95-5

Molecular Formula

C20H24ClNO5

Molecular Weight

393.9 g/mol

IUPAC Name

diethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24ClNO5/c1-6-26-19(23)15-11(3)22-12(4)16(20(24)27-7-2)17(15)13-9-8-10-14(25-5)18(13)21/h8-10,17,22H,6-7H2,1-5H3

InChI Key

PXUYVVGSRUZRQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)OC)Cl)C(=O)OCC)C)C

Origin of Product

United States

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